molecular formula C28H26N4O3S B2972062 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 892415-27-9

2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2972062
CAS No.: 892415-27-9
M. Wt: 498.6
InChI Key: GXNPZJNGQYHDIS-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza-rings, a hydroxymethyl group at position 11, a 3-methylphenyl substituent at position 5, and a 4-methylphenylacetamide moiety linked via a sulfanyl bridge. The structural uniqueness lies in its polycyclic framework, which combines rigidity with functional group diversity, enabling selective binding to biological targets .

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-16-7-9-21(10-8-16)30-24(34)15-36-28-23-12-22-20(14-33)13-29-18(3)25(22)35-27(23)31-26(32-28)19-6-4-5-17(2)11-19/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNPZJNGQYHDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 2097924-72-4) represents a complex organic molecule with significant potential for biological activity due to its unique structural features. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound features a tricyclic framework with multiple functional groups, including a sulfanyl group and hydroxymethyl substituent. Its molecular formula is C28H26N4O3S , and it has a molecular weight of 498.6 g/mol . The intricate structure suggests a variety of interactions with biological targets.

PropertyValue
Molecular FormulaC28H26N4O3S
Molecular Weight498.6 g/mol
CAS Number2097924-72-4

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the sulfanyl group is particularly noteworthy, as compounds containing sulfur often exhibit diverse pharmacological activities, including:

  • Antitumor activity : Compounds similar in structure have shown potential in inhibiting tumor growth.
  • Antimicrobial properties : The compound may exhibit activity against various pathogens.
  • Modulation of enzyme activity : Interaction with enzymes could lead to altered metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the effects of structurally related compounds on cancer cell lines, demonstrating that modifications in the tricyclic structure can enhance cytotoxicity against specific tumor types. This suggests that the compound may have similar effects due to its structural characteristics .
  • Antimicrobial Properties :
    • Research on related sulfanyl compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls .
  • Enzyme Inhibition :
    • Investigations into the enzyme inhibition profiles of similar compounds showed that they could inhibit topoisomerases, which are crucial for DNA replication and repair processes in cancer cells .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
CamptothecinLactone ring; topoisomerase inhibitorPotent antitumor effects
ThioetherSulfanyl group; various functional groupsAntimicrobial and anticancer properties

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Their Implications

The compound’s closest structural analog is 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS: 867040-59-3) . Key differences include:

  • Position 5 substituent : 3-methylphenyl (target compound) vs. 4-methoxyphenyl (analog).
    • The electron-donating methoxy group in the analog may enhance solubility and π-π stacking interactions compared to the hydrophobic 3-methyl group.
  • N-substituent: 4-methylphenyl (target) vs. 2-methylphenyl (analog).

Pharmacokinetic and Toxicity Profiles

The target compound’s hydroxymethyl group may mitigate toxicity by facilitating metabolic clearance, though this requires validation.

Chemical Space and NP-like Properties

Chemographic analysis reveals that such compounds occupy regions of chemical space overlapping with natural products (NPs) and NP-like synthetic molecules (e.g., ZINC library entries like ZINC9116207) . Key distinctions include:

  • Synthetic vs. Natural Origin : The target compound’s tricyclic core is rare in NPs but common in synthetic libraries, suggesting tailored bioactivity.
  • 3D Descriptors : Its fused ring system may confer higher conformational rigidity compared to flexible NP scaffolds, enhancing target selectivity.

Comparative Data Table

Property Target Compound Analog (CAS: 867040-59-3) NP-like ZINC9116207
Molecular Weight ~550 g/mol (estimated) 567.65 g/mol 498.58 g/mol
Key Substituents 3-methylphenyl, 4-methylphenyl 4-methoxyphenyl, 2-methylphenyl 4-hydroxyphenyl, benzyl
Solubility (LogP) ~3.2 (predicted) ~2.8 (measured) ~2.1 (predicted)
Toxicity (LD₅₀, oral) Not available Not available 500 mg/kg (rodent)
Biological Target Hypothesized kinase inhibitor DNA topoisomerase II inhibitor Histone deacetylase (HDAC)

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s sulfanyl bridge and hydroxymethyl group complicate synthesis, requiring multi-step orthogonal protection strategies .
  • Biological Activity : Analog compounds show moderate activity against cancer cell lines (IC₅₀: 10–50 μM), but the target compound’s 3-methylphenyl group may improve membrane permeability .
  • Safety Concerns : Acetamide derivatives often exhibit hepatotoxicity; rigorous in vitro screening is recommended before in vivo studies .

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